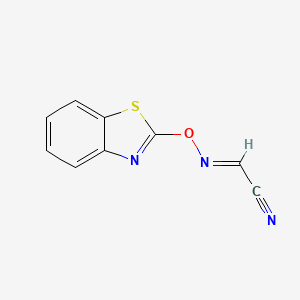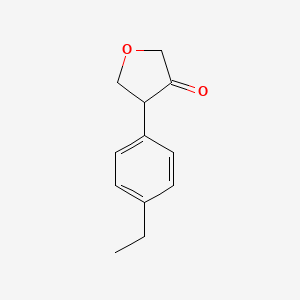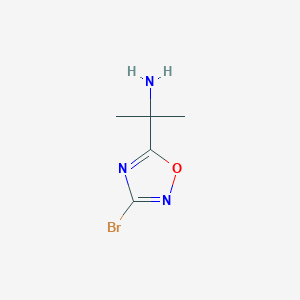
2-(3-Bromo-1,2,4-oxadiazol-5-YL)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-1,2,4-oxadiazol-5-YL)propan-2-amine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1,2,4-oxadiazol-5-YL)propan-2-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-1,2,4-oxadiazol-5-YL)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can produce a wide range of substituted oxadiazoles.
Applications De Recherche Scientifique
2-(3-Bromo-1,2,4-oxadiazol-5-YL)propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of fluorescent dyes, OLEDs, and sensors.
Organic Synthesis: The compound serves as a building block for synthesizing other heterocyclic compounds and complex molecules.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-1,2,4-oxadiazol-5-YL)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
2-(3-Bromo-1,2,4-oxadiazol-5-YL)propan-2-amine can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and materials science.
1,3,4-Oxadiazole: Exhibits diverse biological activities and is used in drug design.
1,2,5-Oxadiazole: Less common but still of interest for its unique properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other oxadiazole derivatives.
Propriétés
Formule moléculaire |
C5H8BrN3O |
|---|---|
Poids moléculaire |
206.04 g/mol |
Nom IUPAC |
2-(3-bromo-1,2,4-oxadiazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C5H8BrN3O/c1-5(2,7)3-8-4(6)9-10-3/h7H2,1-2H3 |
Clé InChI |
JFSAPPSMRRAREX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC(=NO1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]piperidine-3-carboxylic acid](/img/structure/B13239099.png)
![2-[(Azetidin-3-yl)(phenyl)methyl]-2H-1,2,3-triazole](/img/structure/B13239106.png)
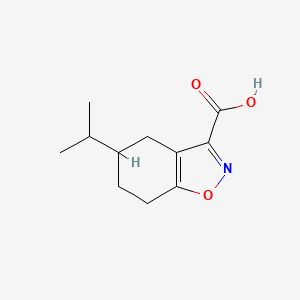
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13239111.png)

![4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13239134.png)

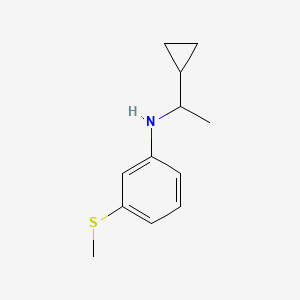
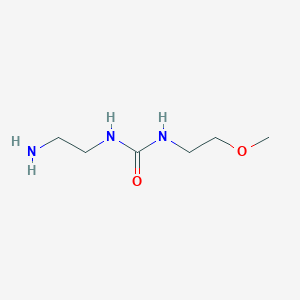
![3-{[(2-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13239154.png)
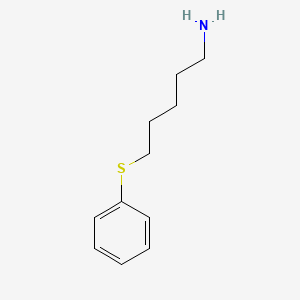
![tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13239169.png)
